molecular formula C22H19N3O3 B11697032 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea

Katalognummer: B11697032
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: FLVWTTUAWWPZGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea is a complex organic compound that belongs to the class of fluorenylidene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea typically involves the reaction of 2,7-dimethoxyfluoren-9-one with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,7-Dimethoxyfluoren-9-one+Phenyl isocyanateThis compound\text{2,7-Dimethoxyfluoren-9-one} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2,7-Dimethoxyfluoren-9-one+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl derivatives.

    Substitution: Formation of substituted fluorenylidene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorenylidene derivatives: Compounds with similar structural motifs but different substituents.

    Phenylurea derivatives: Compounds with the phenylurea moiety but different aromatic systems.

Uniqueness

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea stands out due to its unique combination of the fluorenylidene and phenylurea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

1-[(2,7-dimethoxyfluoren-9-ylidene)amino]-3-phenylurea

InChI

InChI=1S/C22H19N3O3/c1-27-15-8-10-17-18-11-9-16(28-2)13-20(18)21(19(17)12-15)24-25-22(26)23-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,23,25,26)

InChI-Schlüssel

FLVWTTUAWWPZGD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NC4=CC=CC=C4)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.